molecular formula C7H8BrNO B1396859 4-Bromo-2-(methoxymethyl)pyridine CAS No. 864412-04-4

4-Bromo-2-(methoxymethyl)pyridine

Cat. No. B1396859
CAS RN: 864412-04-4
M. Wt: 202.05 g/mol
InChI Key: ZORPPTKICHKCHP-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethyl)pyridine is a chemical compound with the empirical formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Bromo-2-(methoxymethyl)pyridine has been optimized to increase the overall yield from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Both enantiomers of a potent inhibitor were synthesized using this optimized protocol .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 . The SMILES string is COC1=CC(Br)=CC=N1 .


Chemical Reactions Analysis

4-Bromo-2-(methoxymethyl)pyridine serves as an important raw material and intermediate in organic synthesis . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical And Chemical Properties Analysis

4-Bromo-2-(methoxymethyl)pyridine is a liquid at room temperature . It has a boiling point of 227.3±25.0 C at 760 mmHg .

Safety and Hazards

The safety information for 4-Bromo-2-(methoxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-bromo-2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPPTKICHKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methoxymethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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